MALT1 Protease Inhibition Potency: Mepazine vs. Alternative Inhibitor MI-2 (14-Fold Higher Potency)
Mepazine acetate demonstrates sub-micromolar potency against MALT1 protease with IC50 values of 0.83 μM for full-length GSTMALT1 and 0.42 μM for the GSTMALT1 325-760 paracaspase domain fragment . In direct comparison, the alternative MALT1 inhibitor MI-2 exhibits an IC50 of 5.84 μM against MALT1, representing approximately 14-fold lower potency (0.83 μM vs. 5.84 μM) . Mepazine inhibits MALT1 via a reversible, noncompetitive mechanism and does not inhibit caspase-3 or caspase-8 proteolytic activity, confirming target selectivity .
| Evidence Dimension | MALT1 protease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.83 μM (GSTMALT1 full-length); IC50 = 0.42 μM (GSTMALT1 325-760 fragment) |
| Comparator Or Baseline | MI-2 (MALT1 inhibitor) IC50 = 5.84 μM |
| Quantified Difference | 14.1-fold higher potency (0.83 μM vs. 5.84 μM) for full-length GSTMALT1 |
| Conditions | In vitro enzymatic assay using recombinant GSTMALT1 fusion protein catalyzing Ac-LRSR-AMC hydrolysis |
Why This Matters
Researchers requiring sub-micromolar MALT1 inhibition in cellular or biochemical assays can use 14-fold lower molar concentrations of mepazine acetate compared to MI-2, reducing potential off-target effects and compound consumption.
